2-Thio-5-carboxymethyluridine
Overview
Description
2-Thio-5-carboxymethyluridine is a modified nucleoside found in tRNA . The 2-thio group confers conformational rigidity by largely fixing the C3′- endo ribose puckering, ensuring stable and accurate codon–anticodon pairing .
Synthesis Analysis
The synthesis of 2-Thio-5-carboxymethyluridine involves a sulfur-relay system. Five genes in Saccharomyces cerevisiae are required for 2-thiolation of mcm 5 s 2 U . An in vitro sulfur transfer experiment revealed that Tum1p stimulated the cysteine desulfurase of Nfs1p, and accepted persulfide sulfurs from Nfs1p . The activated thiocarboxylate can be utilized in the subsequent reactions for 2-thiouridine formation, mediated by Ncs2p/Ncs6p .Chemical Reactions Analysis
The formation of 2-thiouridine shares a pathway and chemical reactions with protein urmylation . The sulfur-flow of eukaryotic 2-thiouridine formation is distinct from the bacterial sulfur-relay system which is based on the persulfide chemistry .Scientific Research Applications
Presence in Transfer RNA
2-Thio-5-carboxymethyluridine is a nucleotide found in transfer RNA (tRNA). Studies have identified this nucleotide in significant quantities in yeast tRNA, suggesting its prevalent role in the total polynucleotides of tRNA (Kwong & Lane, 1970). Moreover, the esterification process involving 5-carboxymethyluridine residues in bulk yeast tRNA has been observed, indicating a crucial enzymatic activity associated with this nucleotide (Bronskill & Kennedy, 1972).
NMR and UV Studies
Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy have been used to study the chemical shifts and structural characteristics of 2-Thio-5-carboxymethyluridine and its derivatives. This research contributes to understanding the molecular structure and conformational dynamics of nucleosides and nucleotides (Lipnick & Fissekis, 1980).
Application in Taste Modulation
2-Thio-5-carboxymethyluridine derivatives have shown potential in modulating taste, particularly in suppressing bitterness. This has implications in food chemistry and the development of flavor enhancers (Soldo & Hofmann, 2005).
Synthesis and Derivatives Studies
The synthesis and study of derivatives of 2-Thio-5-carboxymethyluridine have been a subject of interest, particularly in the context of pharmaceutical research. The creation and analysis of these derivatives could lead to the development of novel drugs and therapeutic agents (Zhang & Xu, 2011).
Role in Anticodon Sequences
5-Carboxymethyluridine and its derivatives have been identified in the anticodon sequences of yeast tRNA, suggesting a role in the codon-anticodon interaction process. This finding has potential implications in the field of molecular biology and genetics (Kennedy & Lane, 1975).
Conformational Studies
Conformational studies using proton magnetic resonance have been conducted on 5-carboxymethyluridine and its derivatives. These studies aim to understand how the substituents affect the nucleoside's conformation and interactions at the polynucleotide level (Lipnick & Fissekis, 1980).
properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207171 | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thio-5-carboxymethyluridine | |
CAS RN |
58479-77-9 | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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